(S)-Methyl azetidine-2-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azetidines, which “(S)-Methyl azetidine-2-carboxylate hydrochloride” likely belongs to, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Chemical Reactions Analysis
The chemical reactions involving azetidines have been studied. For instance, the enzymatic hydrolysis of L-azetidine-2-carboxylate involves ring opening . This reaction is part of the detoxification function of certain bacteria .Scientific Research Applications
Chemical Synthesis and Drug Development
The importance of chemical intermediates in the development of therapeutic agents cannot be overstated. Compounds like (S)-Methyl azetidine-2-carboxylate hydrochloride are often pivotal in the synthesis of complex molecules designed for specific pharmacological targets. For instance, DNA methyltransferase inhibitors, such as azacitidine and decitabine, represent a class of compounds crucial in the treatment of certain types of cancer, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) (Garcia-Manero, 2008). These inhibitors function by modulating the methylation status of DNA, thereby affecting gene expression in cancer cells.
Mechanisms of Action
The mechanism of action of such compounds often involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA. This action can lead to the reactivation of tumor suppressor genes that were silenced by methylation, offering a therapeutic benefit in cancer treatment. The clinical efficacy of DNMT inhibitors underscores the potential of chemical intermediates in contributing to the development of epigenetic therapies (Thomas, 2012).
Future Directions
The future directions in the study of azetidines, including “(S)-Methyl azetidine-2-carboxylate hydrochloride”, could involve further exploration of their synthesis methods , understanding their mechanisms of action , and studying their potential applications in various fields such as drug discovery .
Properties
IUPAC Name |
methyl (2S)-azetidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBGZKNRAUKEF-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531753 | |
Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69684-69-1 | |
Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69684-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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